molecular formula C17H18FNO2 B5855844 2-(3,4-dimethylphenoxy)-N-(4-fluorobenzyl)acetamide

2-(3,4-dimethylphenoxy)-N-(4-fluorobenzyl)acetamide

Cat. No. B5855844
M. Wt: 287.33 g/mol
InChI Key: VSTVBIHZWSURKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3,4-dimethylphenoxy)-N-(4-fluorobenzyl)acetamide, also known as DFB, is a synthetic compound that belongs to the family of benzylacetamide derivatives. It has been studied for its potential applications in scientific research, particularly in the field of neuroscience.

Mechanism of Action

2-(3,4-dimethylphenoxy)-N-(4-fluorobenzyl)acetamide acts as a sigma-1 receptor agonist, meaning that it binds to and activates this receptor. This activation has been shown to modulate various signaling pathways and cellular functions, including calcium signaling, neurotransmitter release, and protein folding. The exact mechanism of action of 2-(3,4-dimethylphenoxy)-N-(4-fluorobenzyl)acetamide on the sigma-1 receptor is still being investigated.
Biochemical and Physiological Effects:
2-(3,4-dimethylphenoxy)-N-(4-fluorobenzyl)acetamide has been shown to have various biochemical and physiological effects, including modulation of calcium signaling, enhancement of neurotransmitter release, and protection against oxidative stress. It has also been shown to have potential neuroprotective effects in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

2-(3,4-dimethylphenoxy)-N-(4-fluorobenzyl)acetamide has several advantages for use in laboratory experiments. It is a synthetic compound that can be easily synthesized and purified, and it has a high affinity for the sigma-1 receptor. However, one limitation of 2-(3,4-dimethylphenoxy)-N-(4-fluorobenzyl)acetamide is that it has not been extensively studied in vivo, and its potential side effects and toxicity are not well understood.

Future Directions

There are several potential future directions for research on 2-(3,4-dimethylphenoxy)-N-(4-fluorobenzyl)acetamide. One area of interest is the investigation of its potential neuroprotective effects in various animal models of neurodegenerative diseases. Another area of interest is the study of its potential therapeutic applications in various psychiatric and neurological disorders. Additionally, further investigation of its mechanism of action on the sigma-1 receptor could lead to a better understanding of the role of this receptor in various physiological processes.

Synthesis Methods

2-(3,4-dimethylphenoxy)-N-(4-fluorobenzyl)acetamide can be synthesized through a multi-step process starting with the reaction of 3,4-dimethylphenol with phosgene to form 3,4-dimethylphenyl chloroformate. This intermediate product is then reacted with 4-fluorobenzylamine to form the final product, 2-(3,4-dimethylphenoxy)-N-(4-fluorobenzyl)acetamide.

Scientific Research Applications

2-(3,4-dimethylphenoxy)-N-(4-fluorobenzyl)acetamide has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have an affinity for the sigma-1 receptor, a protein that is involved in various cellular functions including calcium signaling and neurotransmitter release. 2-(3,4-dimethylphenoxy)-N-(4-fluorobenzyl)acetamide has been investigated for its potential use as a tool to study the sigma-1 receptor and its role in various physiological processes.

properties

IUPAC Name

2-(3,4-dimethylphenoxy)-N-[(4-fluorophenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FNO2/c1-12-3-8-16(9-13(12)2)21-11-17(20)19-10-14-4-6-15(18)7-5-14/h3-9H,10-11H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSTVBIHZWSURKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OCC(=O)NCC2=CC=C(C=C2)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,4-dimethylphenoxy)-N-(4-fluorobenzyl)acetamide

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